molecular formula C18H18N2O2 B12001055 5,5-Diphenyl-3-propylimidazolidine-2,4-dione CAS No. 62053-81-0

5,5-Diphenyl-3-propylimidazolidine-2,4-dione

Cat. No.: B12001055
CAS No.: 62053-81-0
M. Wt: 294.3 g/mol
InChI Key: BOXWHQWDUBNHQB-UHFFFAOYSA-N
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Description

5,5-Diphenyl-3-propylimidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core substituted with two phenyl groups at the 5,5-positions and a propyl group at the 3-position. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 252.27 g/mol . This compound is structurally analogous to phenytoin, a well-known anticonvulsant, but differs in its substituents, which confer distinct physicochemical and pharmacological properties .

Pharmacologically, 5,5-diphenylimidazolidine derivatives exhibit antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities, with efficacy often linked to the electronic nature of substituents (electron-withdrawing vs. electron-donating groups) . For instance, derivatives with electron-withdrawing groups demonstrate enhanced antibacterial activity compared to conventional drugs like ciprofloxacin in some studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62053-81-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5,5-diphenyl-3-propylimidazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-2-13-20-16(21)18(19-17(20)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,22)

InChI Key

BOXWHQWDUBNHQB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis from α-Aminonitriles

Murray et al. (2015) demonstrated a CO₂-mediated cyclization of α-aminonitriles to synthesize 5,5-disubstituted hydantoins. Although unverified for the title compound, this method offers a route bypassing the need for preformed hydantoin cores. For instance:

α-Aminonitrile+CO2Hu¨nig’s baseHydantoin\text{α-Aminonitrile} + \text{CO}_2 \xrightarrow{\text{Hünig's base}} \text{Hydantoin}

This approach may require optimization for introducing the propyl group at the N3 position.

Reaction Optimization Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionSuboptimal ConditionImpact on Yield
Solvent DMFTHF↓ 40%
Temperature Reflux (153°C)80°C↓ 55%
Catalyst TBAB (5 mol%)None↓ 30%

Data compiled from.

Base Selection

  • K₂CO₃ : Provided optimal deprotonation with minimal side reactions.

  • NaH : Caused decomposition of the hydantoin ring at elevated temperatures.

  • Et₃N : Resulted in lower conversion due to weaker basicity.

Purification and Crystallization

Crude products are typically purified via ethanol recrystallization, yielding colorless block-like crystals suitable for X-ray diffraction. Key steps include:

  • Filtration : Removal of inorganic salts (e.g., KBr) after reaction quenching.

  • Solvent Evaporation : Rotary evaporation under reduced pressure.

  • Recrystallization : Slow cooling of saturated ethanol solution (60°C → 25°C).

Crystallographic Data

  • Space group : P 1

  • Unit cell parameters :

    • a = 9.841(2) Å

    • b = 11.321(2) Å

    • c = 13.691(3) Å

    • α = 97.85(3)°, β = 94.72(3)°, γ = 108.43(3)°

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35–7.22 (m, 10H, Ph-H)

    • δ 3.89 (t, J = 7.2 Hz, 2H, N-CH₂)

    • δ 1.65–1.52 (m, 2H, CH₂)

    • δ 0.92 (t, J = 7.4 Hz, 3H, CH₃)

  • IR (KBr): 3250 cm⁻¹ (N-H), 1775 cm⁻¹ (C=O), 1710 cm⁻¹ (C=O)

X-ray Diffraction

The asymmetric unit contains two independent molecules with distinct propyl orientations. Intermolecular N-H···O hydrogen bonds (2.893 Å) and C-H···π interactions (3.412 Å) stabilize the crystal lattice.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions occurs if stoichiometry is imprecise.

  • Moisture Sensitivity : K₂CO₃ must be anhydrous to prevent hydrolysis of propyl bromide.

  • Byproduct Formation : Trace amounts of 3,3-dipropyl derivatives (<5%) require chromatographic removal in large-scale syntheses .

Chemical Reactions Analysis

Alkylation Reactions

The propyl group at position 3 participates in alkylation reactions under basic conditions. Comparative studies with structural analogs show chain-length-dependent reactivity:

ReagentConditionsProduct FormedYield (%)Reference
Ethyl bromideDMF, K₂CO₃, reflux (3 hr)3-Ethyl-5,5-diphenylimidazolidine-2,4-dione78
Pentyl bromideDMF, K₂CO₃, reflux (3 hr)3-n-Pentyl-5,5-diphenylimidazolidine-2,4-dione82
1,2-DibromoethaneDMF, K₂CO₃, reflux (3 hr)3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione65

Key observations:

  • Longer alkyl chains (e.g., pentyl) require extended purification steps due to increased lipophilicity .

  • Bromoethyl derivatives serve as intermediates for further functionalization via nucleophilic substitution .

Acylation and Derivatization

The nitrogen atoms in the imidazolidine ring undergo acylation with electrophilic reagents:

Example reaction with lactic acid:

text
5,5-Diphenyl-3-propylimidazolidine-2,4-dione + Lactic acid → 1-[3-(4-N-(2-hydroxy-N-phenylpropamide))-3-oxopropanoyl] derivative (AC2)
  • Conditions : Ethanol, reflux (3 hr)

  • Yield : 72%

Structural analysis of AC4 derivative (tartaric acid acylation):

  • FTIR : 1718 cm⁻¹ (C=O stretch), 3229 cm⁻¹ (N-H stretch)

  • ¹H NMR : δ 10.1 (Ar N-H), δ 7.8–6.6 (Ar C-H), δ 3.3 (CH₂ group)

Hydrogen Bonding Interactions

Crystallographic studies reveal hydrogen-bond-driven supramolecular assembly:

Interaction TypeBond Length (Å)Crystal SystemSpatial Arrangement
N–H···O (intramolecular)2.12MonoclinicChains along a-axis
C–H···O (intermolecular)2.34Triclinic3D network

These interactions influence solubility and stability in polar solvents.

Comparative Reactivity with Analogues

Variations in the 3-position substituent significantly alter reactivity:

CompoundReactivity with K₂CO₃/DMFPreferred Reaction Pathway
This compoundModerateAlkylation > Acylation
3-Ethyl analog HighSelective alkylation
3-Butyl analogLowAcylation dominant

Scientific Research Applications

Research has highlighted several biological activities associated with 5,5-diphenyl-3-propylimidazolidine-2,4-dione:

  • Antiviral Properties : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against human metapneumovirus (HMPV). One derivative showed a selectivity index of 129.87, outperforming ribavirin in inhibiting viral replication .
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. Its minimal inhibitory concentration (MIC) values were found to be superior to traditional treatments .
  • Neuropharmacological Effects : Some derivatives have been evaluated for their affinity towards serotonin receptors, indicating potential applications in treating neurological disorders .

Antiviral Activity Against HMPV

A notable case study involved synthesizing new derivatives of this compound through N-alkylation methods. These derivatives were tested for their antiviral efficacy against HMPV:

  • The most active derivative inhibited 98.3% of viral infection as a virucidal agent.
  • Another derivative demonstrated significant binding to cellular receptors, preventing viral particle adsorption .

Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • Three synthesized complexes based on the imidazolidine framework were tested against Mycobacterium tuberculosis.
  • All complexes exhibited MIC values lower than those of cycloserine, suggesting enhanced efficacy in treating tuberculosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Ethyl-5,5-diphenylimidazolidine-2,4-dioneEthyl group instead of propylDifferent biological activity profile
Phenytoin (5,5-Diphenylhydantoin)Similar core structureEstablished anticonvulsant properties

This table illustrates how variations in side chains can significantly influence biological activity and pharmacokinetics .

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of imidazolidine-2,4-dione derivatives allows for direct comparisons with related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Imidazolidine and Oxazolidine Dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activities Key References
5,5-Diphenyl-3-propylimidazolidine-2,4-dione C₁₅H₁₄N₂O₂ 252.27 5,5-diphenyl, 3-propyl Antimicrobial, anti-inflammatory, anticonvulsant
5,5-Dimethyloxazolidine-2,4-dione (Dimethadione) C₅H₆N₂O₃ 142.11 5,5-dimethyl Anticonvulsant (epilepsy treatment)
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione C₁₂H₁₂Cl₂N₂O₂ 287.14 3-(3,4-dichlorophenyl), 1,5,5-trimethyl Potential antimicrobial (structure-activity inferred)

Key Structural and Functional Differences

Substituent Effects on Bioactivity The 5,5-diphenyl and 3-propyl groups in this compound enhance its lipophilicity, improving membrane permeability and antimicrobial efficacy . In contrast, 5,5-dimethyloxazolidine-2,4-dione (dimethadione) lacks aromatic groups, resulting in lower molecular weight and distinct anticonvulsant mechanisms .

Pharmacological Profiles

  • This compound shows broad-spectrum antibacterial activity, with derivatives outperforming ciprofloxacin against Staphylococcus aureus and Escherichia coli in some assays .
  • Dimethadione is primarily used for epilepsy, acting via modulation of neuronal ion channels, unlike the multi-target mechanisms of diphenylimidazolidine derivatives .
  • The dichlorophenyl group in 3-(3,4-dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione may confer enhanced metabolic stability and selectivity for microbial enzymes .

Synthetic Accessibility

  • 5,5-Diphenylimidazolidine derivatives are synthesized via condensation of 1-acetyl-5,5-diphenylimidazolidine-2,4-dione with aldehydes (e.g., 4-methyl benzaldehyde) under acidic conditions .
  • Dimethadione synthesis typically involves cyclization of dimethylurea derivatives, emphasizing the role of steric hindrance in its stability .

Research Findings and Trends

  • Antimicrobial Potency : Derivatives of 5,5-diphenylimidazolidine-2,4-dione with electron-withdrawing groups (e.g., nitro, chloro) exhibit superior antibacterial activity compared to electron-donating substituents (e.g., methoxy) .
  • Structural Analogues : The pyrrolo[1,2-a]pyrazine-1,4-dione framework () shares a similar dione core but lacks the imidazolidine ring, resulting in distinct pharmacokinetic profiles .
  • Thermodynamic Stability : The 5,5-diphenyl configuration increases molecular rigidity, enhancing thermal stability compared to alkyl-substituted analogues like dimethadione .

Biological Activity

5,5-Diphenyl-3-propylimidazolidine-2,4-dione is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2}. The structure features two phenyl groups at the 5-position of the imidazolidine ring and a propyl group at the 3-position. This unique arrangement contributes to its stability and potential biological activity through hydrogen bonding and π-π interactions.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticonvulsant Activity : Studies have demonstrated that this compound exhibits significant anticonvulsant properties. For instance, in a study utilizing the Strychnine Induced Convulsion Method, it was found to be effective against convulsions induced by phenytoin, suggesting its potential as an antiepileptic agent .
  • Antioxidant Properties : The compound has also shown promise in reducing oxidative stress in various biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against a range of pathogens, making it a candidate for further investigation in the field of infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzyl derivatives with urea under controlled conditions. For example:

  • Basic Synthesis Protocol :
    • Combine 5.3 g of benzyl with 3.0 g of urea in a round-bottom flask.
    • Add 15 mL of 30% aqueous sodium hydroxide and 75 mL of ethanol.
    • Reflux the mixture for at least 2 hours.
    • Cool the reaction mixture and filter to obtain the desired product .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Ethyl-5,5-diphenylimidazolidine-2,4-dioneEthyl group instead of propylSlightly different biological activity profile
Phenytoin (5,5-Diphenylhydantoin)Similar core structure but lacks propyl groupWell-established anticonvulsant properties

This table illustrates how variations in side chains can significantly influence biological activity and pharmacokinetics.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Anticonvulsant Efficacy : A study demonstrated that various derivatives exhibited stronger anticonvulsant effects when electron-withdrawing groups were present compared to those with electron-donating groups . This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy.
  • In Vitro Studies : Research involving cytotoxicity assays on RD and L20B cell lines revealed that certain derivatives not only inhibited cell growth but also showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These results are crucial for evaluating the safety and effectiveness of new drug candidates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,5-diphenyl-3-propylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A general synthesis involves reacting 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione with a substituted phenol in DMF using anhydrous K₂CO₃ and KI as catalysts. The reaction is stirred at 50–55°C for 24–26 hours, followed by ice-cold water quenching and ethanol recrystallization. Yield optimization requires precise temperature control and stoichiometric ratios of reactants, as deviations can lead to side products like hydrolyzed intermediates .

Q. How can crystallographic data validate the structural integrity of synthesized 5,5-diphenylimidazolidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. For example, a related compound (3-hexyl-5,5-diphenylimidazolidine-2,4-dione) crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å, and β = 91.066°. These metrics provide benchmarks for comparing bond angles, torsion angles, and packing arrangements in the target compound .

Q. What analytical techniques are essential for characterizing purity and functional groups in this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and N–H vibrations (~3350 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for phenyl protons (δ 7.2–7.6 ppm) and propyl chain protons (δ 0.8–1.6 ppm).
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. How can statistical experimental design improve reaction efficiency for derivatives of 5,5-diphenylimidazolidine-2,4-dione?

  • Methodological Answer : Employ factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 50°C vs. 60°C; solvent: DMF vs. acetonitrile; catalyst: K₂CO₃ vs. Cs₂CO₃) reduces the number of trials while identifying interactions between parameters. Response surface methodology (RSM) further optimizes yield and minimizes side reactions .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states and activation energies. For example, the electrophilicity of the 3-propyl group can be assessed via Fukui indices, while solvent effects (DMF vs. THF) are evaluated using the SMD continuum model. Molecular docking may also predict binding affinities for biological targets .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s photophysical or pharmacological properties?

  • Methodological Answer : Compare analogs like 3-(3,4-dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione (CAS 85997-19-9) to assess substituent effects. For instance:

  • Electron-withdrawing groups (e.g., –Cl) increase electrophilicity, altering reactivity in cross-coupling reactions.
  • Methyl groups enhance lipophilicity (logP >3), impacting blood-brain barrier permeability in CNS studies .

Q. What are the challenges in reconciling contradictory data from different synthetic batches?

  • Methodological Answer : Contradictions often arise from:

  • Trace moisture : Hydrolysis of the imidazolidine-dione ring in humid conditions.
  • Catalyst impurities : Residual KI may promote unwanted iodination.
  • Crystallization kinetics : Rapid cooling vs. slow evaporation affects polymorph formation.
    Mitigate via Karl Fischer titration for moisture control, ICP-MS for catalyst purity, and DSC/XRD for polymorph screening .

Notes

  • For advanced studies, integrate computational tools (e.g., Gaussian, ORCA) with experimental validation to address mechanistic ambiguities .

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